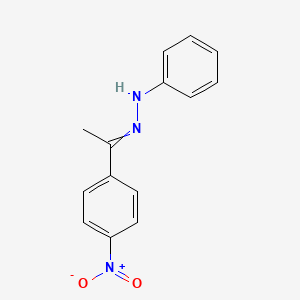

p-Nitroacetophenone phenylhydrazone

Description

Contextualization within Hydrazone Chemistry and Nitrogen-Containing Organic Compounds

Hydrazones are a class of organic compounds characterized by the structure R1R2C=NNH2. They are typically formed through the condensation reaction of a ketone or aldehyde with hydrazine (B178648) or its derivatives. vaia.com This reaction involves the replacement of the carbonyl oxygen with the =NNH2 functional group, resulting in a carbon-nitrogen double bond. vaia.com

p-Nitroacetophenone phenylhydrazone is formed from the reaction of p-nitroacetophenone (a ketone) and phenylhydrazine (B124118). These compounds are part of the larger family of nitrogen-containing organic compounds, which are fundamental to medicinal chemistry and materials science due to their diverse biological activities and structural properties. Hydrazones, including this compound, serve as crucial intermediates in various organic syntheses, such as the well-known Fischer indole (B1671886) synthesis to produce indole derivatives. vaia.comwikipedia.orgijnrd.org The presence of the azomethine group (-C=N-) in hydrazones is a key feature that imparts them with a range of chemical reactivity and potential for biological applications. ijpsr.com

Historical Perspective and Evolution of Research on Phenylhydrazones Derived from Acetophenones

The study of phenylhydrazones derived from acetophenones has a rich history, most notably linked to the Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883. wikipedia.org This reaction, which involves the acid-catalyzed cyclization of a phenylhydrazone, has become a cornerstone for the synthesis of indoles, a vital heterocyclic motif in many pharmaceuticals. wikipedia.orgijnrd.org The foundational reaction is the formation of acetophenone (B1666503) phenylhydrazone from acetophenone and phenylhydrazine. orgsyn.org

Early research focused on understanding the mechanism of this synthesis, where the acetophenone phenylhydrazone intermediate is crucial. vaia.com Over the years, research has evolved to explore the synthesis and properties of various substituted acetophenone phenylhydrazones to modulate the outcome of the Fischer indole synthesis and to investigate their own inherent chemical and biological properties. The introduction of substituents on either the acetophenone or phenylhydrazine moiety, such as the nitro group in this compound, has been a strategy to explore new derivatives with unique characteristics.

Significance of the p-Nitrophenyl Moiety in Molecular Design and Reactivity

The presence of a p-nitrophenyl group in the structure of this compound is of considerable significance for its molecular design and reactivity. The nitro group (-NO2) is a powerful electron-withdrawing group. nih.gov This property influences the electronic environment of the entire molecule.

From a reactivity standpoint, the electron-withdrawing nature of the p-nitrophenyl group can impact the nucleophilicity of the hydrazone nitrogen atoms and the electrophilicity of the imine carbon. This can affect the conditions required for and the products of subsequent reactions, such as the Fischer indole synthesis. In the context of medicinal chemistry, the nitro group can be a key pharmacophore. Nitroaromatic compounds have been investigated for a range of biological activities, including as antibacterial and radiation-sensitizing agents. nih.govnih.gov Therefore, the incorporation of a p-nitrophenyl moiety into a phenylhydrazone scaffold is a deliberate design element to potentially imbue the molecule with specific biological or chemical properties.

Overview of Key Research Domains Pertaining to this compound

Research into this compound and its closely related analogues spans several key domains, primarily driven by the versatile chemical nature of the hydrazone core and the electronic influence of the nitro substituent.

Synthetic Chemistry: The compound is a key intermediate in the synthesis of more complex heterocyclic structures. A primary example is its use in the Fischer indole synthesis to produce 5-nitro-2-phenylindole, a potentially bioactive molecule. The conditions and efficiency of this cyclization are areas of synthetic interest.

Medicinal Chemistry: Hydrazone derivatives are widely investigated for their potential pharmacological activities. Key research areas for compounds like this compound include:

Antimicrobial Activity: Hydrazones and nitro-containing compounds have been explored for their effects against various bacterial and fungal strains. ijpsr.comnih.govresearchgate.netresearchgate.netnih.govmdpi.com

Antioxidant Activity: The antioxidant potential of phenylhydrazone derivatives is an active area of research, with studies investigating their ability to scavenge free radicals. nih.govresearchgate.netnih.gov

Anticonvulsant Activity: The hydrazone scaffold is present in a number of compounds screened for anticonvulsant properties. ijpsr.com

Materials Science: The crystalline properties of organic molecules like this compound are of interest for applications in nonlinear optics and other material sciences. Studies on the crystal structure, optical, and thermal properties of related nitro-substituted organic compounds are ongoing. researchgate.netresearchgate.net

Analytical Chemistry: Phenylhydrazones can be used as analytical reagents for the detection and quantification of carbonyl compounds. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

N-[1-(4-nitrophenyl)ethylideneamino]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-11(15-16-13-5-3-2-4-6-13)12-7-9-14(10-8-12)17(18)19/h2-10,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRMHXXWRBMDFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of P Nitroacetophenone Phenylhydrazone Formation

Direct Condensation Reactions of p-Nitroacetophenone with Phenylhydrazine (B124118)

The most common method for preparing p-Nitroacetophenone phenylhydrazone is the direct condensation reaction between p-nitroacetophenone and phenylhydrazine. This reaction involves the nucleophilic attack of the nitrogen atom of phenylhydrazine on the carbonyl carbon of p-nitroacetophenone, followed by the elimination of a water molecule to form the hydrazone.

Acid-Catalyzed Condensation Pathways

The condensation reaction between ketones and hydrazines is often catalyzed by the presence of an acid. The acid protonates the carbonyl oxygen of the p-nitroacetophenone, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the phenylhydrazine.

Glacial acetic acid is commonly employed as both a solvent and a catalyst in the synthesis of phenylhydrazones. For instance, a general method for preparing acetophenone (B1666503) phenylhydrazone involves dissolving acetophenone in glacial acetic acid, followed by the addition of a solution of phenylhydrazine in aqueous acetic acid. rsc.org This mixture is then cooled and shaken, leading to the precipitation of the hydrazone crystals. rsc.org The acidic environment facilitates the dehydration step, which drives the reaction towards the formation of the final product.

Solvent Effects on Reaction Efficacy and Yield Optimization

The choice of solvent can significantly impact the rate and yield of phenylhydrazone formation. The dielectric constant of the solvent plays a crucial role in stabilizing the charged intermediates formed during the reaction. asianpubs.org Studies on the kinetics of the reaction between substituted acetophenones and phenylhydrazine have been conducted in various solvents, including acetic acid, dichloroacetic acid, dioxane, and dimethyl sulfoxide (B87167) (DMSO). asianpubs.org

It has been observed that the rate of reaction increases with the polarity of the solvent. asianpubs.orgresearchgate.net This is attributed to the better solvation of the polar transition state in more polar solvents, which lowers the activation energy of the reaction. The use of aprotic and dipolar solvents has been investigated to understand their influence on the reaction kinetics. asianpubs.org For instance, the reaction rates are monitored in different solvent compositions, such as 100% and 80% solutions of the aforementioned solvents, with the remainder being water. asianpubs.org Optimization of the solvent system is a key factor in maximizing the yield of this compound.

| Solvent | General Effect on Reaction Rate | Rationale |

|---|---|---|

| Acetic Acid | Acts as both solvent and catalyst, promoting the reaction. | Provides an acidic medium to activate the carbonyl group. |

| Dichloroacetic Acid | Higher polarity can lead to increased reaction rates. | Enhanced stabilization of polar transition states. |

| Dioxane | Aprotic solvent, reaction kinetics are studied in its medium. | Investigated for its effect on reaction mechanism in a non-protic environment. |

| Dimethyl Sulfoxide (DMSO) | Dipolar aprotic solvent, can influence reaction rates. | Its high polarity can facilitate the reaction. |

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. This method offers advantages such as shorter reaction times, higher yields, and often milder reaction conditions compared to conventional heating. While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in the provided search results, the application of microwave irradiation to similar reactions is well-documented. For example, the synthesis of various heterocyclic compounds and the nitration of phenols have been successfully carried out using microwave assistance, demonstrating rapid and efficient transformations. researchgate.netnih.govnih.gov A mixture of reactants, such as a ketone and a hydrazine (B178648), can be irradiated in a suitable solvent within a microwave reactor to afford the desired product in significantly reduced time. nih.gov This suggests that a similar approach could be highly effective for the synthesis of this compound.

Alternative Synthetic Routes and Precursor Chemistry

Beyond the direct condensation, the synthesis of this compound can be approached through the preparation of its precursors or by derivatizing related compounds.

Preparation of p-Nitroacetophenone as a Precursor to its Phenylhydrazone

The availability of p-nitroacetophenone is crucial for the synthesis of its phenylhydrazone. Several methods exist for the preparation of p-nitroacetophenone. One common approach is the nitration of acetophenone using a mixture of nitric acid and sulfuric acid. However, this method primarily yields the meta-isomer. orgsyn.org

A more effective route to p-nitroacetophenone involves the acetoacetic ester synthesis, starting from p-nitrobenzoyl chloride. rsc.org This method, while capable of producing a pure product, can be cumbersome for large-scale preparations. rsc.org Another method involves the nitration of phenylmethylcarbinol followed by oxidation. rsc.org

Modern synthetic methods also include the oxidation of p-nitroethylbenzene. google.com A patented method describes the preparation of nitroacetophenone by reacting nitrobenzoic acid with a chlorinating agent to form nitrobenzoyl chloride, which then reacts with diethyl malonate in the presence of a magnesium alkoxide. google.com

| Starting Material | Key Reagents | Brief Description of Method | Reference |

|---|---|---|---|

| p-Nitrobenzoyl chloride | Diethyl malonate, Magnesium alkoxide | Acetoacetic ester synthesis. | rsc.org |

| Phenylmethylcarbinol | Fuming nitric acid, Acetic anhydride, Chromic acid | Nitration followed by oxidation. | rsc.org |

| p-Nitroethylbenzene | Oxidizing agents (e.g., tert-butyl hydroperoxide) | Oxidation of the ethyl group. | google.com |

| Nitrobenzoic acid | Thionyl chloride, Diethyl malonate | Conversion to acid chloride followed by reaction with a malonic ester derivative. | google.com |

Derivatization from Related Acetophenone Analogs

The synthesis of this compound can also be envisioned through the chemical modification of other substituted acetophenones. For instance, it is theoretically possible to introduce a nitro group onto acetophenone phenylhydrazone itself. However, direct nitration of the phenylhydrazone is likely to be complex due to the presence of multiple reactive sites on the aromatic rings and the hydrazone moiety.

A more plausible approach would be the derivatization of a pre-existing nitro-substituted acetophenone. For example, if a related isomer such as o-nitroacetophenone is available, it could potentially be converted to the para-isomer through a series of reactions, although this is generally less direct than synthesizing the para-isomer from the outset. The synthesis of o-nitroacetophenone has been described via the acetoacetic ester synthesis from o-nitrobenzoyl chloride. rsc.org

Reaction Mechanism Elucidation for Hydrazone Formation

The formation of this compound from p-Nitroacetophenone and phenylhydrazine is a classic example of a condensation reaction, specifically the formation of a hydrazone from a ketone and a hydrazine derivative. numberanalytics.comfiveable.me The elucidation of its reaction mechanism involves understanding the fundamental steps of nucleophilic addition followed by dehydration, as well as the kinetic factors that govern the reaction's speed. numberanalytics.comnih.gov

Nucleophilic Addition and Dehydration Pathways

The generally accepted mechanism for hydrazone formation proceeds in two main stages. numberanalytics.comnih.govnumberanalytics.com

Stage 1: Nucleophilic Addition

The reaction commences with the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon of p-nitroacetophenone. fiveable.menumberanalytics.com Phenylhydrazine acts as the nucleophile due to the lone pair of electrons on its nitrogen atom. fiveable.me This attack leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. numberanalytics.comnih.gov This step involves the disruption of the carbonyl's pi bond, with the electrons shifting to the oxygen atom, which then acquires a negative charge.

The reaction is typically catalyzed by acid. numberanalytics.comnumberanalytics.com The acid protonates the carbonyl oxygen of the p-nitroacetophenone, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic phenylhydrazine. nih.govnumberanalytics.com

Stage 2: Dehydration

Following the nucleophilic addition, the tetrahedral intermediate undergoes dehydration to form the stable hydrazone product. numberanalytics.comnih.gov This elimination of a water molecule is also typically acid-catalyzed. nih.gov The hydroxyl group of the carbinolamine intermediate is protonated by the acid catalyst, forming a good leaving group (water). nih.gov Subsequently, a lone pair of electrons from the adjacent nitrogen atom forms a double bond with the carbon, expelling the water molecule. nih.gov The final step involves the deprotonation of the nitrogen atom to yield the neutral this compound and regenerate the acid catalyst.

Kinetic Studies and Reaction Rate Determinants in Acetophenone-Phenylhydrazine Reactions

Kinetic studies on the reaction between substituted acetophenones and phenylhydrazine provide valuable insights into the factors that determine the rate of hydrazone formation. The reaction rate is significantly influenced by the nature of the solvent, the electronic effects of substituents on the acetophenone ring, and the pH of the reaction medium. numberanalytics.comasianpubs.org

Solvent Effects: The dielectric constant of the solvent plays a crucial role. Studies have shown that the rate of the acetophenone-phenylhydrazine reaction is influenced by the polarity of the medium. asianpubs.org The solvent molecules interact with the charge distribution changes that occur during the reaction, affecting the stability of the transition state. asianpubs.org

Substituent Effects: The electronic nature of substituents on the acetophenone ring has a pronounced effect on the reaction rate. Electron-withdrawing groups, such as the nitro group (-NO₂) in p-nitroacetophenone, increase the electrophilicity of the carbonyl carbon. This makes the carbonyl group more susceptible to nucleophilic attack by phenylhydrazine, thereby accelerating the reaction rate compared to unsubstituted acetophenone. Conversely, electron-donating groups would decrease the reaction rate. It has been observed that aryl carbonyls, like acetophenone, generally react more slowly than alkyl carbonyls because the conjugation in the aryl system is disrupted during the formation of the tetrahedral intermediate. nih.gov

Kinetic data from studies on various substituted acetophenones highlight these electronic influences. The rate constants are often analyzed using the Hammett equation to quantify the effect of substituents. asianpubs.org

Interactive Data Table: Reaction Rate Determinants This table summarizes the key factors influencing the rate of the acetophenone-phenylhydrazine reaction.

| Factor | Influence on Reaction Rate | Rationale |

| Substituent on Acetophenone | Electron-withdrawing groups (e.g., -NO₂) increase the rate. | Increases the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack. asianpubs.org |

| Solvent Polarity | The rate is dependent on the dielectric constant and polarity of the solvent. | Solvents stabilize or destabilize the charged intermediates and transition states formed during the reaction. asianpubs.org |

| pH | The reaction is typically fastest in a slightly acidic medium (pH ~3-7). nih.gov | Acid catalysis protonates the carbonyl oxygen, activating it for nucleophilic attack. It also facilitates the dehydration step by turning the hydroxyl group into a better leaving group (water). nih.govnumberanalytics.com |

| Reactant Concentration | Higher concentrations of reactants can lead to increased reaction rates. numberanalytics.com | Increases the frequency of molecular collisions, leading to a higher probability of successful reaction events. |

| Temperature | Increasing the temperature generally increases the reaction rate. numberanalytics.com | Provides the necessary activation energy for the reaction to proceed, although very high temperatures may promote side reactions. numberanalytics.com |

Reactivity and Transformation Pathways of P Nitroacetophenone Phenylhydrazone

Regeneration of Carbonyl Compounds from p-Nitroacetophenone Phenylhydrazone

Phenylhydrazones are frequently employed as protecting groups for aldehydes and ketones due to their high crystallinity and stability. The regeneration of the original carbonyl compound from the corresponding phenylhydrazone is a critical step in multi-step organic synthesis. This deprotection can be achieved through various methods, notably oxidative cleavage or treatment with specific reagents.

Gaseous nitrogen dioxide (NO₂) serves as a potent reagent for the cleavage of phenylhydrazones. This method offers a distinct advantage in its simplicity and the ease of separation of the gaseous reagent from the reaction mixture upon completion. The treatment involves exposing the phenylhydrazone substrate to a stream of nitrogen dioxide, often diluted with an inert gas, which leads to the oxidative cleavage of the C=N bond and the release of the corresponding carbonyl compound, p-nitroacetophenone. This strategy is effective for regenerating ketones from their hydrazone derivatives under specific conditions. rsc.orgyoutube.com Care must be taken due to the toxic nature of nitrogen dioxide. nih.gov

Cyclization Reactions and Heterocyclic Ring Formation

Beyond its role as a protective group, the this compound framework is a key building block in heterocyclic synthesis. The nitrogen atoms and the adjacent active methylene (B1212753) group can participate in cyclization reactions, leading to the formation of stable and medicinally important heterocyclic rings like pyrazolines.

Pyrazolines, or dihydropyrazoles, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are commonly synthesized through the reaction of α,β-unsaturated ketones (chalcones) with phenylhydrazine (B124118). In this context, chalcones derived from p-nitroacetophenone are key starting materials. The reaction proceeds through the initial formation of a phenylhydrazone intermediate, which then undergoes an intramolecular cyclization to yield the pyrazoline ring. uii.ac.iduii.ac.iddergipark.org.trresearchgate.net

For example, a chalcone (B49325) synthesized from p-nitroacetophenone and a substituted benzaldehyde (B42025) reacts with phenylhydrazine to form a pyrazoline derivative. uii.ac.iduii.ac.id This transformation is a cornerstone for creating a diverse library of pyrazoline compounds.

The formation of pyrazolines from chalcones and phenylhydrazine is often described as a 1,3-dipolar cycloaddition reaction. uii.ac.idchesci.com This type of reaction involves the combination of a 1,3-dipole with a dipolarophile (a molecule with a double or triple bond) to form a five-membered ring. chesci.comwikipedia.orgorganic-chemistry.org In this specific synthesis, the chalcone acts as the dipolarophile. The phenylhydrazone, formed in situ from the reaction of the chalcone and phenylhydrazine, serves as the precursor to the 1,3-dipole. uii.ac.idresearchgate.net The reaction is a concerted pericyclic process where the 4π electrons of the 1,3-dipole and the 2π electrons of the dipolarophile's C=C bond interact to form the new heterocyclic ring. chesci.comorganic-chemistry.org The presence of a proton peak from the hydrazone in NMR spectra of the reaction mixture supports the prediction that the reaction proceeds via a 1,3-dipolar cycloaddition mechanism. uii.ac.idresearchgate.net

The efficiency and yield of pyrazoline synthesis are significantly influenced by the choice of catalyst and the reaction conditions. Acid catalysts are commonly employed to enhance the rate of both the initial hydrazone formation and the subsequent cyclization. Glacial acetic acid is frequently used as both a catalyst and a solvent, promoting the reaction by protonating the carbonyl group of the chalcone, thereby increasing its electrophilicity. uii.ac.iddergipark.org.trresearchgate.net Other acids, such as sulfuric acid, can also be used, particularly for less reactive substrates. uii.ac.id

The reaction conditions, including temperature, solvent, and reaction time, are optimized to maximize the yield and purity of the pyrazoline product. Refluxing the reactants in a suitable solvent like ethanol (B145695) or 2-butanol (B46777) for several hours is a common procedure. uii.ac.iduii.ac.id

Table 1: Influence of Reaction Conditions on Pyrazoline Synthesis

| Starting Chalcone (from p-Nitroacetophenone) | Phenylhydrazine (molar eq.) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 3',4''-Dimethoxy-4'-nitrochalcone | 3 | Glacial Acetic Acid | Ethanol | 6 | 53.80 | uii.ac.id |

| 1-(4'-nitrophenyl)-3-(3',4'-dimethoxy-6'-nitrophenyl)-2-propen-1-one | 3 | None | 2-Butanol | 24 | 33.06 | uii.ac.id |

| Various substituted chalcones | Not specified | Acetic Acid | Ethanol | 6 | Good yields | dergipark.org.tr |

| Substituted chalcones | 1 | Formic Acid | Not specified | Not specified | 65-85 | researchgate.net |

Formation of Indole (B1671886) Derivatives and Analogous Systems

The most prominent reaction involving this compound is its conversion into indole derivatives via the Fischer indole synthesis. This acid-catalyzed reaction, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole nucleus. wikipedia.orgbyjus.com

The process begins with the treatment of this compound with an acid catalyst. While a variety of Brønsted acids (like polyphosphoric acid, sulfuric acid, hydrochloric acid) and Lewis acids (such as zinc chloride, aluminum chloride) can be employed, the reaction is often carried out at elevated temperatures. wikipedia.orgorgsyn.orgorganic-chemistry.org The synthesis can be performed in a single pot by reacting p-nitroacetophenone and phenylhydrazine directly under indolization conditions without isolating the hydrazone intermediate. byjus.com

The mechanism proceeds through several key steps:

The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. byjus.com

Following protonation, the enamine undergoes an irreversible byjus.combyjus.com-sigmatropic rearrangement, which cleaves the weak N-N bond. byjus.com

The resulting diimine intermediate rearomatizes, followed by an intramolecular nucleophilic attack by the terminal amine group on the imine carbon to form a cyclic aminal. wikipedia.org

Finally, the elimination of an ammonia (B1221849) molecule under the acidic conditions leads to the formation of the stable, aromatic indole ring. wikipedia.orgbyjus.com

In the case of this compound, this reaction is expected to yield 5-nitro-2-phenylindole. The position of the nitro group is preserved on the phenyl ring originating from the acetophenone (B1666503).

Table 1: Catalysts and Conditions for Fischer Indole Synthesis of Phenylhydrazones

| Catalyst | Typical Conditions | Reference |

|---|---|---|

| Zinc Chloride (ZnCl₂) | Heated in an oil bath at ~170°C. | orgsyn.org |

| Polyphosphoric Acid (PPA) | Heated mixture. | wikipedia.org |

| Choline chloride.2ZnCl₂ (Ionic Liquid) | Heated at 95°C for several hours. | rsc.org |

| Phosphoric Acid & Sulfuric Acid | Used in combination to effect cyclization. | slideshare.net |

Exploration of Other Fused or Annulated Heterocyclic Systems

Beyond the well-established Fischer indole synthesis, the reactive nature of this compound and its precursors allows for the formation of other important fused heterocyclic systems. A notable example is the synthesis of pyrazoline derivatives.

Pyrazolines, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, can be synthesized from chalcones derived from p-nitroacetophenone. For instance, a chalcone prepared via a Claisen-Schmidt condensation between p-nitroacetophenone and an aldehyde can undergo a cyclization reaction with a hydrazine (B178648) (like phenylhydrazine) in the presence of glacial acetic acid. uii.ac.idresearchgate.net The reaction proceeds via a 1,3-dipolar cycloaddition mechanism or a Michael addition followed by intramolecular cyclization and dehydration to yield the pyrazoline ring. uii.ac.id The resulting product from a chalcone of p-nitroacetophenone would be a 1,3,5-trisubstituted pyrazoline containing a p-nitrophenyl group.

The versatility of the hydrazone moiety also opens pathways to other annulated systems. Hydrazones are known precursors in the synthesis of various heterocycles, including pyrimidines, triazoles, and tetrazoles, often through cyclocondensation reactions with appropriate bifunctional reagents. researchgate.netrsc.org

Table 2: Synthesis of Fused Heterocyclic Systems from Hydrazone Precursors

| Target Heterocycle | General Method | Key Reagents | Reference |

|---|---|---|---|

| Pyrazoline | Cyclization of a chalcone derived from p-nitroacetophenone. | Phenylhydrazine, Glacial Acetic Acid | uii.ac.idresearchgate.net |

| Pyrimidine | Cyclocondensation of a pyrazole (B372694) intermediate with acetylacetone. | Hydrazine, Acetylacetone | researchgate.net |

Nucleophilic and Electrophilic Reactions of the Hydrazone Moiety

The reactivity of the hydrazone functional group (C=N-NH) in this compound is dualistic, exhibiting both nucleophilic and electrophilic characteristics that are central to its transformation pathways.

Nucleophilic Character: The terminal nitrogen atom of the hydrazone moiety possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is fundamental to the Fischer indole synthesis, where the enamine tautomer's nitrogen attacks the aromatic ring intramolecularly. byjus.com The nitrogen can also react with external electrophiles in reactions such as acylation or alkylation.

Electrophilic Character: Conversely, the imine carbon atom of the hydrazone is electrophilic and susceptible to attack by nucleophiles. The presence of the strongly electron-withdrawing p-nitro group on the adjacent phenyl ring further enhances the electrophilicity of this carbon center. stackexchange.comnih.gov

A primary example of this electrophilic nature is the hydrolysis of the hydrazone. In the presence of acid and water, the imine carbon is attacked by a water molecule, leading to the cleavage of the C=N bond and the decomposition of the hydrazone back to its parent ketone (p-nitroacetophenone) and phenylhydrazine. researchgate.net This instability, particularly in acidic media, underscores the electrophilic susceptibility of the hydrazone carbon.

Table 3: Reactivity of the Hydrazone Moiety

| Reaction Type | Reactive Center | Description | Example Reaction |

|---|---|---|---|

| Nucleophilic | Terminal Nitrogen (N-H) | The lone pair on the nitrogen can attack electrophilic centers. | Intramolecular attack during Fischer indole synthesis. byjus.com |

| Electrophilic | Imine Carbon (C=N) | The carbon is susceptible to attack by nucleophiles, enhanced by the -NO₂ group. | Acid-catalyzed hydrolysis back to p-nitroacetophenone and phenylhydrazine. researchgate.net |

Structural Elucidation Methodologies for P Nitroacetophenone Phenylhydrazone and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of p-nitroacetophenone phenylhydrazone.

¹H-NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum is expected to show distinct signals corresponding to the aromatic protons on both the p-nitrophenyl and phenyl rings, a singlet for the methyl (CH₃) group, and a broad singlet for the amine (N-H) proton. The protons on the p-nitrophenyl ring typically appear further downfield due to the electron-withdrawing effect of the nitro group.

¹³C-NMR spectroscopy reveals the number and type of carbon atoms in the molecule. The spectrum for this compound shows a collection of signals in the aromatic region (approx. 110-150 ppm), a characteristic signal for the imine carbon (C=N), and an upfield signal for the methyl carbon. researchgate.net The presence of the imine carbon signal and the absence of a carbonyl (C=O) signal (which would be present in the p-nitroacetophenone starting material) confirm the formation of the hydrazone linkage. mdpi.com

Table 1: Predicted NMR Spectral Data for this compound This table is based on characteristic chemical shift values and data from related compounds.

| Nucleus | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | ~2.3 | Singlet, 3H (Methyl, -CH₃) |

| ¹H | ~7.0 - 7.4 | Multiplet, 5H (Phenyl ring protons) |

| ¹H | ~7.8 - 8.3 | Multiplet, 4H (p-Nitrophenyl ring protons) |

| ¹H | ~9.0 | Broad Singlet, 1H (Amine, -NH) |

| ¹³C | ~15 | Methyl carbon (-CH₃) |

| ¹³C | ~110 - 130 | Aromatic carbons (Phenyl ring) |

| ¹³C | ~124, ~140 | Aromatic carbons (p-Nitrophenyl ring) |

| ¹³C | ~148 | Imine carbon (C=N) |

| ¹³C | ~145 - 150 | Aromatic carbons attached to N and NO₂ |

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy is essential for identifying the functional groups present in the molecule.

Infrared (IR) spectroscopy of this compound confirms its formation by the presence of characteristic absorption bands. Key peaks include a sharp absorption for the imine (C=N) bond around 1603 cm⁻¹ and a distinct N-H stretching vibration near 3329 cm⁻¹. researchgate.net The successful condensation is further verified by the disappearance of the strong carbonyl (C=O) stretch that would be prominent in the p-nitroacetophenone starting material. researchgate.net Additionally, strong characteristic peaks for the nitro (NO₂) group are observed, typically as asymmetric and symmetric stretches around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

Raman spectroscopy provides complementary vibrational data, particularly for non-polar bonds that are weak in the IR spectrum. The C=N and aromatic C=C stretching vibrations are often strong in the Raman spectrum, aiding in structural confirmation.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| ~3329 | N-H Stretch | researchgate.net |

| ~3088 | Aromatic C-H Stretch | researchgate.net |

| ~1603 | C=N Stretch (Imine) | researchgate.net |

| ~1520 | Asymmetric NO₂ Stretch | |

| ~1340 | Symmetric NO₂ Stretch |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the compound. The molecular formula for this compound is C₁₄H₁₃N₃O₂, giving it a molecular weight of approximately 267.28 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 267.

The fragmentation pattern provides a fingerprint that helps confirm the structure. Key expected fragmentations for nitroaromatic compounds include the loss of a nitro group (NO₂, 46 Da) and nitric oxide (NO, 30 Da). youtube.com Other significant fragments would likely arise from the cleavage of the N-N bond and the bonds adjacent to the aromatic rings, leading to ions such as the phenyl cation (m/z 77) and the p-nitrophenylacetylium ion or related structures. youtube.commsu.edu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Identity | Notes |

|---|---|---|

| 267 | [C₁₄H₁₃N₃O₂]⁺ | Molecular Ion ([M]⁺) |

| 221 | [M - NO₂]⁺ | Loss of nitro group |

| 164 | [O₂NC₆H₄C(CH₃)N]⁺ | Cleavage of N-N bond |

| 150 | [O₂NC₆H₄C(CH₃)]⁺ | Fragment from p-nitroacetophenone moiety |

| 104 | [C₆H₄CO]⁺ or [C₇H₆N]⁺ | Common aromatic fragment |

| 91 | [C₆H₅N]⁺ | Fragment from phenylhydrazine (B124118) moiety |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Diffraction Studies for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, offering unambiguous proof of the compound's constitution and conformation. mdpi.com For this compound, an X-ray crystal structure would definitively establish the E/Z geometry of the C=N double bond and the relative orientations (twist angles) of the two aromatic rings. mdpi.com The analysis would also yield critical information about the crystal packing, including intermolecular interactions like hydrogen bonding involving the N-H group. Data obtained includes the crystal system (e.g., monoclinic, triclinic), space group, and unit cell parameters (a, b, c, α, β, γ). mdpi.comresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the purification of this compound and for assessing its purity.

Thin-Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of the synthesis reaction and to quickly check the purity of the product. The compound's retention factor (Rf) value is characteristic for a given stationary phase (e.g., silica (B1680970) gel) and mobile phase. For instance, a reported Rf value for a related phenylhydrazone is 0.87 in a 2:3 mixture of ethyl acetate (B1210297) and n-hexane. researchgate.net

Column Chromatography is the standard method for purifying the compound on a preparative scale. Using a stationary phase like silica gel and an eluent system similar to that used for TLC (e.g., a hexane-ethyl acetate gradient), the desired product can be separated from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) can be used for both analytical purity assessment and semi-preparative purification, offering higher resolution and efficiency than standard column chromatography.

Table 4: Chromatographic Data for a Phenylhydrazone Derivative

| Technique | Mobile Phase | Retention Factor (Rf) | Reference |

|---|---|---|---|

| TLC | Ethyl Acetate : n-Hexane (2:3) | 0.87 | researchgate.net |

Computational Chemistry and Theoretical Investigations of P Nitroacetophenone Phenylhydrazone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of p-nitroacetophenone phenylhydrazone. These methods allow for a detailed exploration of its electronic landscape and the determination of its most stable three-dimensional arrangement.

Density Functional Theory (DFT) Applications in Conformational Analysis

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the conformational possibilities of molecules. For nitro-derivatives of acetophenone (B1666503), DFT calculations can predict potential energy curves for the rotation of functional groups, such as the nitro group, and for isomerization processes. nih.govresearchgate.net This analysis helps to estimate the energy barriers between different conformations and to identify the most stable structures. nih.govresearchgate.net

The application of DFT can also aid in understanding polymorphism, the existence of multiple crystalline forms, by predicting the likelihood of different packing arrangements in the solid state. nih.govresearchgate.net These theoretical predictions can then be validated and refined by experimental techniques like X-ray diffraction, infrared (IR) and Raman spectroscopy, and differential scanning calorimetry (DSC). researchgate.net

For example, in a study on a related nitro-acetophenone derivative, DFT calculations were instrumental in predicting the existence of two polymorphs and a phase transition between them, which were subsequently confirmed experimentally. nih.govresearchgate.net The analysis of vibrational spectra, supported by DFT calculations, is also crucial for interpreting conformational equilibrium. researchgate.net

Ab Initio Methods for Spectroscopic Parameter Prediction

These theoretical predictions of spectroscopic data are invaluable for interpreting experimental spectra and for the structural elucidation of the molecule. For instance, calculated vibrational frequencies can be correlated with experimental IR and Raman bands to assign specific vibrational modes to different functional groups within the molecule.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a key asset in understanding the chemical transformations that this compound can undergo. By mapping out reaction pathways and identifying transition states, researchers can gain a deeper understanding of reaction mechanisms and predict chemical reactivity.

Computational Elucidation of Reaction Mechanisms

The hydrogenation of substituted nitroaromatics like p-nitroacetophenone is a reaction of significant industrial interest. Computational studies can rationalize unusual rate behaviors observed experimentally by proposing and evaluating different reaction mechanisms. For instance, in the palladium-catalyzed hydrogenation of 4-nitroacetophenone, a combination of two reaction mechanisms was proposed to explain the observed kinetics, with one dominating at high substrate concentrations and another at lower concentrations. researchgate.net Kinetic modeling can yield substrate binding constants that are consistent with proposed mechanisms. researchgate.net

Theoretical calculations can also suggest how different catalyst components, such as Pt and SnO2 in nanocatalysts, work cooperatively to enhance catalytic performance by facilitating reactant adsorption and product release. researchgate.net

Prediction of Reactivity and Selectivity

Computational methods can be used to predict the reactivity and selectivity of chemical reactions. In the context of the hydrogenation of polyfunctional substrates like 4-nitroacetophenone, different products can be formed, such as the corresponding aniline-ketone, aniline-alcohol, or aniline-methylene. researchgate.netresearchgate.net While the provided information does not detail specific computational predictions of selectivity for this compound, the general approach involves calculating the activation energies for different reaction pathways leading to various products. The pathway with the lowest activation energy is generally the most favored, thus allowing for the prediction of the major product under specific reaction conditions.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Computational analysis is essential for understanding these interactions and predicting the resulting crystal structure.

Ligand-Binding Predictions and Molecular Docking Studies (in silico approaches)

Computational methods, particularly molecular docking, have become indispensable tools in drug discovery and development for predicting the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the broader class of phenylhydrazone and, more specifically, p-nitrophenyl hydrazone derivatives, has been the subject of numerous in silico investigations. These studies provide a framework for understanding the potential binding modes and interactions of this compound with various biological targets.

Molecular docking simulations for phenylhydrazone derivatives are often conducted using software platforms such as AutoDock Vina, Schrödinger Suite, and others. researchgate.netthieme-connect.de These programs predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity, which is often expressed as a negative score (e.g., in kcal/mol); a more negative score typically indicates a stronger predicted binding. researchgate.netasianpubs.org

Research on related p-nitrophenyl hydrazones has revealed their potential to interact with a variety of enzymes, including those involved in inflammation and microbial activity. For instance, studies on a series of p-nitrophenyl hydrazones have explored their binding to cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and H+/K+ ATPase, which are key targets in anti-inflammatory and antiulcer therapies. thieme-connect.deresearchgate.net The para-nitro group in these compounds has been suggested to play a role in directing the binding orientation within the active site of these enzymes. thieme-connect.deresearchgate.net

In a representative study on p-nitrophenyl hydrazone derivatives, docking simulations revealed that these compounds could bind favorably to the active sites of COX-2 and 5-LOX. researchgate.net The interactions were often characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking with aromatic residues in the protein's active site. For example, the hydrazone moiety (-C=N-NH-) is a common hydrogen bond donor and acceptor, facilitating interactions with polar amino acid residues. asianpubs.orgresearchgate.net

To illustrate the nature of these computational predictions, the following tables summarize findings from molecular docking studies on various phenylhydrazone derivatives against different biological targets.

Table 1: Representative Binding Affinities of Phenylhydrazone Derivatives against Various Protein Targets

| Compound Class | Protein Target | Software | Predicted Binding Affinity (kcal/mol) | Reference |

| Phenyl hydrazine (B178648) derivatives of piperidones | Dihydrofolate reductase | Schrödinger Suite (Glide) | -5.44 to -7.88 | researchgate.netasianpubs.org |

| Phenylhydrazono phenoxyquinolone derivatives | α-amylase | - | High negative binding affinity | acs.org |

| Substituted phenylhydrazones | Cyclooxygenase-1 (COX-1) | - | - | researchgate.net |

| N-Acylhydrazone derivatives | Cyclooxygenase-2 (COX-2) | - | - | mdpi.com |

| p-Nitrophenyl hydrazones | 5-Lipoxygenase (5-LOX) | AutoDock Vina | Favorable binding energies | thieme-connect.deresearchgate.net |

| p-Nitrophenyl hydrazones | H+/K+ ATPase | AutoDock Vina | Higher affinity than omeprazole | thieme-connect.deresearchgate.net |

Note: A more negative binding affinity generally suggests a stronger theoretical interaction.

Table 2: Common Interacting Residues and Bond Types in Phenylhydrazone-Protein Complexes

| Compound Class | Protein Target | Interacting Amino Acid Residues | Type of Interaction | Reference |

| Phenyl hydrazine derivatives of piperidones | Dihydrofolate reductase | THR56, SER59 | Hydrogen bond | researchgate.netasianpubs.org |

| Phenyl hydrazine derivatives of piperidones | Estrogen receptor | GLU323, TRP393 | Hydrogen bond | researchgate.net |

| Substituted phenylhydrazones | Cyclooxygenase-1 (COX-1) | - | Hydrogen bond | researchgate.net |

These in silico studies on analogous compounds suggest that this compound likely possesses the structural features necessary to act as a ligand for various biological targets. The phenyl rings can engage in hydrophobic and pi-stacking interactions, while the nitro group and the hydrazone linkage can form hydrogen bonds. Future molecular docking studies specifically focused on this compound would be invaluable in elucidating its precise binding modes, predicting its potential biological activities, and guiding the synthesis of new derivatives with enhanced potency and selectivity.

Coordination Chemistry and Metal Complexation of P Nitroacetophenone Phenylhydrazone

p-Nitroacetophenone Phenylhydrazone as a Ligand in Transition Metal Complexes

This compound possesses several features that make it an effective ligand for coordinating with transition metal ions. The presence of the azomethine nitrogen atom (>C=N-) and the adjacent imino nitrogen provides potential coordination sites. The electronic properties of the ligand, and consequently its complexes, are significantly modulated by the strongly electron-withdrawing nitro group (-NO₂) at the para position of the acetophenone (B1666503) ring.

The synthesis of metal complexes with hydrazone ligands like this compound is typically straightforward. A common method involves the reaction of the ligand with a metal salt, such as a chloride or acetate (B1210297) salt of a transition metal (e.g., Cu(II), Ni(II), Co(II), Fe(II)), in a suitable solvent like methanol (B129727) or ethanol (B145695). nih.gov The mixture is often refluxed for a period to ensure the completion of the reaction.

The stoichiometry of the resulting complexes can vary but is frequently found to be in a 1:1 or 1:2 metal-to-ligand ratio. nih.govresearchgate.net This ratio depends on factors such as the coordination number of the metal ion, the charge of the metal, and the denticity of the ligand. For instance, a divalent metal ion might coordinate with two molecules of a bidentate monobasic ligand to form a neutral complex of the type [M(L)₂]. Molar conductivity measurements in solvents like DMF or DMSO are often used to determine the electrolytic nature of the complexes, with low conductivity values suggesting non-electrolyte complexes where the anions are not free ions but are part of the coordination sphere or absent altogether. nih.govsemanticscholar.org

Table 1: Representative Stoichiometry and Physical Properties of Hydrazone Metal Complexes Note: This table is based on data for analogous hydrazone complexes.

| Complex Formula | Metal Ion | Metal:Ligand Ratio | Molar Conductivity (μS/cm) | Geometry |

| [Cu(L)₂(OAc)₂] | Cu(II) | 1:2 | ~2.5 | Octahedral |

| [Co(L)₂(H₂O)₂] | Co(II) | 1:2 | ~2.8 | Octahedral |

| [Ni(L)₂(H₂O)₂] | Ni(II) | 1:2 | ~1.9 | Octahedral |

| [Fe(L)₂(OAc)₂] | Fe(II) | 1:2 | ~1.5 | Octahedral |

Data synthesized from findings on similar hydrazone complexes. nih.gov

Hydrazone ligands can exhibit keto-enol tautomerism, which plays a crucial role in their coordination behavior. In its solid state, the ligand may exist in the keto form, but in solution and upon complexation, it can switch to the enol form, allowing for deprotonation and the formation of a more stable chelate ring.

This compound is generally expected to act as a bidentate ligand . Coordination typically occurs through:

The nitrogen atom of the azomethine group (>C=N-).

The enolic oxygen atom (after deprotonation of the N-H group and tautomerization) or the imino nitrogen itself.

This bidentate coordination (N,N or N,O) leads to the formation of a stable five-membered chelate ring with the metal ion. While bidentate coordination is most common, some hydrazone ligands can exhibit different denticities, including monodentate or tridentate, depending on the presence of other donor groups in the molecule. researchgate.netrsc.org For this compound, bidentate coordination is the most probable mode.

The formation of a metal complex with this compound can be readily confirmed using spectroscopic techniques such as FT-IR and UV-Visible spectroscopy.

FT-IR Spectroscopy: Upon complexation, characteristic shifts in the vibrational frequencies of the ligand's functional groups are observed.

ν(N-H): The disappearance or shift to lower frequency of the band associated with the N-H stretching vibration indicates deprotonation and coordination of the imino nitrogen.

ν(C=N): The azomethine stretching vibration, typically seen around 1600-1630 cm⁻¹, often shifts to a lower wavenumber upon coordination to the metal ion. This shift is due to the donation of electron density from the nitrogen to the metal, which weakens the C=N double bond.

ν(N-N): The stretching vibration of the N-N single bond usually shifts to a higher frequency upon chelation, a result of the increased double bond character within the chelate ring.

New Bands: The appearance of new, low-frequency bands can be attributed to the formation of metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds.

UV-Visible Spectroscopy: The electronic spectra of the complexes differ significantly from that of the free ligand.

Intra-ligand Transitions: The π → π* and n → π* transitions, originating within the ligand, may be shifted to different wavelengths (either a bathochromic or hypsochromic shift) upon complexation. nih.gov

Ligand-to-Metal Charge Transfer (LMCT): The formation of coordination bonds often gives rise to new absorption bands in the visible region. nih.gov These bands, which are absent in the spectrum of the free ligand, are typically assigned to LMCT transitions from the filled orbitals of the ligand to the vacant d-orbitals of the metal ion.

d-d Transitions: For transition metal complexes, weak absorption bands corresponding to d-d electronic transitions may be observed, providing information about the coordination geometry (e.g., octahedral, tetrahedral, or square planar) of the metal center. researchgate.netsemanticscholar.org

Table 2: Typical Spectroscopic Data for Hydrazone Ligand and its Metal Complexes Note: This table is based on data for analogous hydrazone complexes.

| Compound | ν(C=N) (cm⁻¹) | ν(N-N) (cm⁻¹) | UV-Vis λₘₐₓ (nm) (Assignment) |

| Free Ligand (L) | ~1620 | ~900 | ~320 (π→π), ~335 (n→π) |

| Metal Complex [M(L)₂] | ~1590-1605 | ~910-925 | ~325 (π→π), ~390 (n→π), ~450 (LMCT) |

Data synthesized from findings on similar hydrazone complexes. nih.govmdpi.com

Role of the Nitro Group in Metal-Ligand Interactions

The para-nitro group (-NO₂) on the phenyl ring of the acetophenone moiety plays a significant electronic role rather than typically participating in direct coordination. Its strong electron-withdrawing nature decreases the electron density on the entire ligand system. This can enhance the acidity of the N-H proton, facilitating deprotonation and coordination.

While direct coordination of the nitro group's oxygen atoms to the primary metal center is less common, it cannot be entirely ruled out, especially in forming polymeric structures or in cases of "semicoordination" where the interaction is weak. More commonly, the nitro group can participate in the crystal packing of the complex through non-covalent interactions, such as:

Hydrogen bonding with solvent molecules or adjacent ligands.

π-hole interactions, where the positive electrostatic potential on the nitro group's nitrogen atom interacts with lone-pair electrons from neighboring molecules.

These interactions can be crucial in stabilizing the supramolecular structure of the metal complexes in the solid state.

Advanced Characterization Techniques for Coordination Compounds

Beyond basic spectroscopic methods, advanced techniques are essential for the unambiguous structural elucidation of coordination compounds.

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a metal complex. Although no crystal structure for a this compound complex is currently available in the public domain, analysis of related hydrazone complexes provides clear expectations of the data that would be obtained.

A crystallographic study would provide precise information on:

Coordination Geometry: Confirmation of the geometry around the metal center (e.g., distorted octahedral, square planar, trigonal bipyramidal).

Bond Lengths and Angles: Exact measurements of the M-N and M-O bond lengths, as well as the angles within the chelate ring, confirming the bidentate nature of the ligand.

Crystal System and Space Group: Details of the crystal lattice, such as monoclinic or orthorhombic systems.

Supramolecular Interactions: Identification of intermolecular forces like hydrogen bonding and π-π stacking, which dictate the crystal packing. The role of the nitro group in these interactions would be clearly visualized.

Table 3: Illustrative Crystallographic Data for a Hypothetical [M(L)₂] Complex Note: This table presents typical data ranges based on published crystal structures of similar hydrazone complexes.

| Parameter | Expected Value/Information | Reference |

| Crystal System | Monoclinic | |

| Space Group | P2₁/n or P2₁/c | |

| Coordination Geometry | Distorted Octahedral / Square Pyramidal | |

| M-N Bond Length (Å) | 2.0 - 2.2 | |

| M-O Bond Length (Å) | 1.9 - 2.1 | scirp.org |

| N-M-N/O Bite Angle (°) | 75 - 85 | - |

| Supramolecular Interactions | C-H···O, π-π stacking |

Electrochemical Properties of Hydrazone-Metal Complexes

The electrochemical behavior of metal complexes offers profound insights into their redox activity, reaction mechanisms, and potential applications in catalysis and materials science. The incorporation of redox-active ligands, such as this compound, can significantly influence the electronic properties of the metal center and facilitate electron transfer processes. However, a review of the scientific literature reveals a notable gap in the specific electrochemical data for metal complexes of this compound.

In general, the electrochemical behavior of such complexes would be expected to be influenced by several factors:

The Metal Center: The nature of the transition metal ion (e.g., Co, Ni, Cu) is a primary determinant of the redox potentials. Each metal has its own characteristic oxidation states and electron transfer kinetics.

The Ligand Framework: The this compound ligand itself possesses redox-active sites. The nitro group (-NO₂) is known to be electrochemically active and can undergo reversible or irreversible reduction processes. The azomethine group (-C=N-) can also be involved in electron transfer.

Coordination Geometry: The geometry of the complex (e.g., octahedral, tetrahedral, square planar) affects the energy levels of the metal d-orbitals and, consequently, the ease of oxidation or reduction.

Solvent and Supporting Electrolyte: The solvent system and the supporting electrolyte used in the electrochemical measurement can influence the stability of the different oxidation states and the kinetics of electron transfer.

For related systems, such as mixed-ligand transition metal complexes containing a p-nitrophenyl moiety, electrochemical studies have been reported. For instance, the cyclic voltammetry of complexes with ligands like 2N-salicylidine-5-(p-nitrophenyl)-1,3,4-thiadiazole has been investigated. In these cases, irreversible reduction peaks attributed to the nitro group are often observed. researchgate.net

Without specific experimental data for this compound metal complexes, a detailed analysis and data table cannot be presented. The following table is a hypothetical representation of what such data might look like, based on general knowledge of related compounds. It is for illustrative purposes only and does not represent actual experimental findings.

Hypothetical Electrochemical Data for M(II)-p-Nitroacetophenone Phenylhydrazone Complexes

| Complex | Redox Couple | Epc (V) | Epa (V) | ΔEp (mV) | Ipa/Ipc | Process |

| [Co(L)₂]²⁺ | Co(II)/Co(I) | -0.85 | -0.75 | 100 | ~1 | Quasi-reversible |

| Ligand (NO₂) | -1.20 | - | - | - | Irreversible | |

| [Ni(L)₂]²⁺ | Ni(II)/Ni(I) | -0.95 | -0.86 | 90 | ~1 | Quasi-reversible |

| Ligand (NO₂) | -1.22 | - | - | - | Irreversible | |

| [Cu(L)₂]²⁺ | Cu(II)/Cu(I) | -0.40 | -0.32 | 80 | ~1 | Quasi-reversible |

| Ligand (NO₂) | -1.18 | - | - | - | Irreversible | |

| Note: This table is a fictional representation and is not based on experimental results. |

Further experimental investigation is required to elucidate the specific electrochemical properties of this compound and its metal complexes. Such studies would be valuable for understanding the interplay between the metal center and the redox-active ligand and for exploring the potential of these complexes in various electrochemical applications.

Advanced Applications and Emerging Research Frontiers of P Nitroacetophenone Phenylhydrazone Derivatives

Applications in Materials Science

The unique electronic and structural properties of p-Nitroacetophenone phenylhydrazone derivatives make them prime candidates for the development of advanced functional materials. Their ability to interact with light and self-organize into ordered structures is central to their use in optics and electronics.

Nonlinear optical (NLO) materials are capable of altering the properties of light, a phenomenon crucial for technologies like frequency conversion and optical switching. The efficacy of an NLO material is often rooted in its molecular structure. Phenylhydrazone derivatives, particularly those with a nitro group, exhibit significant NLO properties due to their inherent donor-π-acceptor (D-π-A) framework. In these molecules, the phenylhydrazone acts as the electron donor and the nitro group serves as a potent electron acceptor, facilitated by the π-conjugated bridge.

This intramolecular charge transfer (ICT) leads to a large molecular hyperpolarizability (β for second-order effects and γ for third-order effects), which is a microscopic measure of the NLO response. Research into analogous hydrazone compounds has demonstrated their potential. For instance, some hydrazone derivatives are noted for their ability to be designed for large third-order NLO properties. elsevierpure.com The investigation of materials like {(1Z)-[4-(Dimethylamino)Phenyl]Methylene} 4-Nitrobenzocarboxy Hydrazone Monohydrate (DMPM4NBCHM) using the Z-scan technique has revealed substantial nonlinear absorption and a significant nonlinear refractive index, which are key third-order NLO phenomena. elsevierpure.com

Similarly, studies on crystals of other nitrophenylhydrazone (NPH) derivatives, such as 3,4,5-trimethoxybenzaldehyde-4-nitrophenylhydrazone (TMO-NPH), have highlighted their strong second-harmonic generation (SHG) response, a second-order NLO effect. jocpr.com The efficiency of these materials is not only dependent on the molecular structure but also on the collective arrangement of molecules in the solid state.

Table 1: NLO Properties of Selected Hydrazone Derivatives

| Compound Name | NLO Property Investigated | Key Finding |

|---|---|---|

| 3,4,5-trimethoxybenzaldehyde-4-nitrophenylhydrazone (TMO-NPH) | Second-Order NLO (SHG) | Exhibits large macroscopic optical nonlinearity due to favorable molecular packing. jocpr.com |

| 4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone (DA-NPH) | Second-Order NLO (SHG) | Shows a lower order parameter compared to TMO-NPH, indicating less optimal molecular alignment. jocpr.com |

For molecular NLO properties to translate into a bulk, macroscopic effect, the molecules must arrange themselves in a non-centrosymmetric fashion in the solid state. The design of this compound derivatives inherently includes functional groups that can guide this self-assembly process.

The hydrazone (-NH-N=C) and nitro (-NO₂) groups are capable of forming strong intermolecular hydrogen bonds. jocpr.com These interactions act as a "synton," a structural unit that predictably directs molecules to crystallize in an acentric arrangement. This guided self-assembly is critical for achieving materials with a large second-order NLO response, which is essential for optoelectronic devices like frequency doublers. The disk-like shape of certain headgroups in these molecules can also influence space-filling and promote favorable, highly ordered packing. jocpr.com

Furthermore, the third-order NLO properties, such as those observed in DMPM4NBCHM, are vital for developing optical limiters. These devices protect sensitive sensors and human eyes from high-intensity laser beams by exhibiting increased absorption at high light intensities. elsevierpure.com The design of such materials is a key area of research in optoelectronics and photonics.

Catalytic Applications of this compound and its Metal Complexes

The nitrogen and potential oxygen donor atoms within the this compound structure make it an excellent ligand for coordinating with metal ions. The resulting metal complexes have shown significant promise as catalysts in a variety of organic transformations.

Phenylhydrazone-based ligands are versatile due to their ability to act as bidentate or tridentate chelators. jocpr.comnih.gov They typically coordinate to a metal center through the imine nitrogen and a deprotonated atom, such as the hydrazone nitrogen or a phenolic oxygen, if present. This coordination stabilizes the metal ion and allows for the tuning of its catalytic activity.

Metal complexes of phenylhydrazones have been successfully employed as catalysts for various reactions. For example, nickel(II)-hydrazone complexes have demonstrated good catalytic activity in Suzuki cross-coupling reactions, a fundamental C-C bond-forming reaction in organic synthesis. analis.com.my In one study, a nickel complex catalyzed the reaction between phenylboronic acid and 1-bromo-4-nitrobenzene (B128438) with high conversion rates. analis.com.my Other research has shown that Fe(III), Ni(II), Cu(II), Ru(III), and Pd(II) complexes of phenylhydrazones can effectively catalyze the oxidation of alcohols. researchgate.net The electronic nature of the ligand, influenced by substituents like the p-nitro group on the phenyl ring, can significantly impact the catalytic performance of the complex by modifying the electron density at the metal center.

Table 2: Catalytic Applications of Metal-Hydrazone Complexes

| Metal Complex Type | Catalytic Reaction | Key Finding |

|---|---|---|

| Nickel(II)-hydrazone complex | Suzuki cross-coupling | Achieved 81.86% conversion for the coupling of phenylboronic acid and 1-bromo-4-nitrobenzene. analis.com.my |

| Fe(III), Ni(II), Cu(II), Ru(III), Pd(II) complexes of phenylhydrazones | Alcohol Oxidation | All complexes exhibited catalytic activity for the oxidation of benzyl (B1604629) alcohol and cyclohexanol. researchgate.net |

A frontier in ligand design involves creating hybrid or "hemilabile" ligands that contain both hard and soft donor atoms, such as nitrogen and phosphorus. These P,N-hybrid ligands offer enhanced control over a catalyst's properties. nih.gov A this compound backbone can be conceptually modified to create such a ligand. For instance, the introduction of a phosphine (B1218219) group (e.g., -PPh₂) onto the phenyl ring of the hydrazine (B178648) moiety would result in a P,N-chelating ligand.

The combination of a hard nitrogen donor and a soft phosphorus donor in a single ligand allows for fine-tuning of the steric and electronic environment around the metal center. This is crucial for optimizing catalytic activity and selectivity in reactions such as hydrogenation, hydroformylation, and cross-coupling. The nitrogen atom can provide a strong binding point, while the phosphorus atom's properties can be systematically varied to control catalytic outcomes. The development of P,N-ligands from readily available starting materials is an active area of research aimed at discovering more efficient and robust catalysts. nih.gov

Chemo-sensing and Analytical Applications

Chemosensors are molecules designed to signal the presence of specific chemical species through a detectable change, such as color or fluorescence. The structure of this compound is exceptionally well-suited for the development of colorimetric anion sensors.

The key to its sensing ability lies in the acidic N-H proton of the hydrazone group. researchgate.net The presence of the strong electron-withdrawing nitro group significantly increases the acidity of this proton. In the presence of a sufficiently basic anion, such as fluoride (B91410) (F⁻), cyanide (CN⁻), or acetate (B1210297) (CH₃COO⁻), this proton can be abstracted. researchgate.netmdpi.com This deprotonation event dramatically alters the electronic structure of the molecule, enhancing the intramolecular charge transfer from the now anionic donor site to the nitro acceptor group. This change in electron distribution shifts the molecule's light absorption to a longer wavelength, resulting in a distinct and often dramatic color change that is visible to the naked eye. researchgate.netmdpi.com

This mechanism makes nitrophenylhydrazone derivatives highly effective and selective "naked-eye" detectors for specific anions. Research has shown that a 4-nitrophenylhydrazone-based receptor produces a significant color change from yellow to deep blue upon interaction with fluoride, allowing it to be easily distinguished from other anions like acetate and dihydrogen phosphate. elsevierpure.comresearchgate.net In contrast, a similar receptor lacking the nitro group showed no color change, highlighting the critical role of the electron-withdrawing group in the sensing mechanism. researchgate.net

Table 3: Anion Sensing by Nitrophenylhydrazone-Based Receptors

| Receptor Type | Target Anion(s) | Observable Change |

|---|---|---|

| Dinitrophenyl hydrazone with quinoline | F⁻, CN⁻, CH₃COO⁻, H₂PO₄⁻, BzO⁻ | Color change from light yellow to magenta. mdpi.com |

| 4-Nitrophenylhydrazone receptor | F⁻, CH₃COO⁻, H₂PO₄⁻ | Color change due to deprotonation; solution turns deep blue with fluoride. elsevierpure.comresearchgate.net |

Structure Reactivity and Structure Property Relationships in P Nitroacetophenone Phenylhydrazone Systems

Influence of Substituent Effects on Chemical Reactivity

The presence of substituents on the aromatic rings of p-Nitroacetophenone phenylhydrazone can dramatically alter its reactivity. These effects are primarily electronic in nature and can be quantified and understood through established physical organic chemistry principles. The kinetics of reactions, such as the formation of phenylhydrazones from substituted acetophenones and phenylhydrazine (B124118), have been studied to elucidate these relationships.

A powerful tool for quantifying the influence of substituents on the reactivity of aromatic compounds is the Hammett equation. This equation is a cornerstone of linear free-energy relationships (LFER), which propose that a linear correlation exists between the logarithms of rate constants (k) or equilibrium constants (K) for two different reactions involving a series of substituted aromatic compounds.

The basic form of the Hammett equation is: log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted (reference) reactant.

σ (sigma) is the substituent constant , which depends only on the nature and position (meta- or para-) of the substituent and is a measure of its electronic effect (electron-donating or -withdrawing).

ρ (rho) is the reaction constant , which is characteristic of a particular reaction and measures its sensitivity to the electronic effects of the substituents.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (which have positive σ values), suggesting the buildup of negative charge in the transition state or products. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups.

In studies of reactions analogous to the formation of this compound, such as the reaction between various substituted acetophenones and phenylhydrazine, the Hammett equation has been successfully applied. For instance, equilibrium acidities for a series of meta- and para-substituted acetophenones in dimethyl sulfoxide (B87167) (DMSO) have been shown to give an excellent linear correlation with Hammett σ constants, yielding a ρ value of 3.55. This high, positive value indicates significant sensitivity to substituent effects, with electron-withdrawing groups substantially increasing the acidity of the α-protons.

Table 1: Equilibrium Acidities (pKa) of Selected Substituted Acetophenones in DMSO and Corresponding Hammett σ Constants

| Substituent (para-) | pKa in DMSO | Hammett Constant (σp) |

|---|---|---|

| -OCH₃ | 25.70 | -0.27 |

| -CH₃ | 26.30 | -0.17 |

| -H | 24.70 | 0.00 |

| -Cl | 23.77 | 0.23 |

| -Br | 23.68 | 0.23 |

| -CN | 22.71 | 0.66 |

| -NO₂ | 20.70 | 0.78 |

Data sourced from Bordwell and Cornforth (1977).

Inductive Effect (I): This is a through-bond polarization effect caused by the electronegativity difference between the substituent and the carbon atom to which it is attached. It weakens with distance. For example, the nitro group (-NO₂) is strongly electron-withdrawing due to the high electronegativity of nitrogen and oxygen, exerting a powerful negative inductive (-I) effect.

Resonance Effect (R): This is a through-space delocalization of π-electrons between the substituent and the aromatic ring. A substituent has a positive resonance (+R) effect if it donates electrons to the ring (e.g., -OCH₃) and a negative resonance (-R) effect if it withdraws electrons from the ring (e.g., -NO₂).

In the case of this compound, the para-nitro group exerts both a strong -I and a strong -R effect. This combined influence significantly withdraws electron density from the entire molecule, making the carbonyl carbon more electrophilic and increasing the acidity of the methyl protons adjacent to the carbonyl group.

Dual-parameter treatments of the Hammett equation, which separate the inductive (σI) and resonance (σR) contributions, have been used to analyze the formation of phenylhydrazones. Studies on the formation of p-substituted benzaldehyde (B42025) phenylhydrazones revealed that the resonance effect of substituents was slightly more important than the inductive effect. The relative importance of these effects can be influenced by the solvent, with higher polarity mediums sometimes enhancing the magnitude of substituent effects.

Molecular Design Principles for Modulating Electronic and Steric Properties

The principles of LFER and an understanding of inductive and resonance effects provide a rational basis for the molecular design of this compound analogs. By strategically introducing different substituents at various positions on the phenyl rings, one can fine-tune the molecule's electronic and steric properties to achieve a desired chemical reactivity or physical property.

For example, to increase the electrophilicity of the imine carbon in this compound, one could introduce additional electron-withdrawing groups onto either phenyl ring. Conversely, to increase electron density, electron-donating groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) could be incorporated.

Conclusions and Future Research Directions

Summary of Current Research Advancements

Research on p-nitroacetophenone phenylhydrazone has primarily focused on its synthesis, structural characterization, and its application as a chemosensor and in the field of nonlinear optics. The compound is typically synthesized through the condensation reaction of p-nitroacetophenone and phenylhydrazine (B124118).

Recent studies have highlighted its potential as a colorimetric sensor for fluoride (B91410) anions. The interaction with fluoride ions induces a distinct color change from yellow to reddish-brown, which can be observed with the naked eye. This change is attributed to the deprotonation of the N-H group in the hydrazone moiety upon the addition of fluoride, leading to the formation of an anionic species and a subsequent bathochromic shift in the UV-Visible absorption spectrum.

Furthermore, the nonlinear optical (NLO) properties of this compound have been investigated. The presence of both an electron-donating group (the phenylhydrazine moiety) and an electron-withdrawing group (the p-nitrophenyl group) connected through a π-conjugated system gives rise to its NLO characteristics. Studies have shown that this compound exhibits third-order nonlinear optical properties, making it a candidate for applications in optical limiting and other photonic devices.

Identification of Knowledge Gaps and Unexplored Areas

Despite the promising findings, several knowledge gaps exist in the current body of research on this compound. A significant portion of the research has concentrated on its fluoride sensing capabilities, while its potential to detect other anions, cations, or neutral molecules remains largely unexplored. The selectivity of the sensor towards fluoride in the presence of other potentially interfering ions requires more systematic investigation.

The full extent of its nonlinear optical properties is yet to be elucidated. While third-order NLO effects have been reported, a comprehensive study of higher-order effects and the factors influencing its NLO response, such as solvent effects and structural modifications, is lacking.

Furthermore, the solid-state properties and polymorphism of this compound have not been thoroughly investigated. Understanding its crystal packing and intermolecular interactions in the solid state is crucial for designing materials with tailored optical and electronic properties. The exploration of its application in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) based on its electronic structure is another underexplored avenue.

Prospective Research Avenues and Methodological Innovations

Future research on this compound could be directed towards several promising avenues. Methodological innovations in synthetic chemistry could lead to the development of derivatives with enhanced sensing capabilities or superior nonlinear optical properties. The introduction of different substituent groups on either the phenyl or the phenylhydrazine ring could fine-tune the electronic properties of the molecule, leading to improved selectivity and sensitivity as a chemosensor or a larger NLO response.

Advanced spectroscopic techniques, such as time-resolved spectroscopy, could be employed to gain deeper insights into the dynamics of the sensing mechanism and the excited-state properties relevant to its NLO applications. Computational studies, including Density Functional Theory (DFT) calculations, can play a vital role in predicting the properties of new derivatives and in understanding the fundamental mechanisms behind its observed behavior.